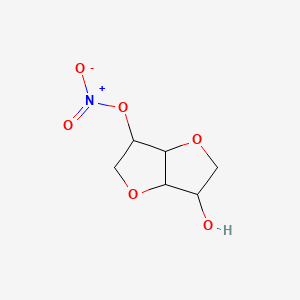

Isoidide mononitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoidide mononitrate is an organic nitrate compound known for its vasodilating properties. It is primarily used in the medical field to prevent and treat angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. This compound works by relaxing the smooth muscles of blood vessels, thereby increasing blood flow and reducing the heart’s workload .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isoidide mononitrate can be synthesized through several methods. One common approach involves the enzymatic regioselective acetylation of isosorbide to produce isosorbide 2-butyrate. This intermediate is then nitrated and deprotected to yield isomerically pure isosorbide 5-mononitrate . Another method involves the regioselective hydrogenation of isosorbide dinitrate over platinum oxide (PtO2) or using sodium borohydride (NaBH4) activated with cobalt or iron phthalocyanine .

Industrial Production Methods: In industrial settings, isosorbide mononitrate is often produced from sorbitol. The process involves dewatering sorbitol using p-methylphenyl sulfonic acid to obtain anhydrosorbitol, followed by protection with acetic oxide in the presence of N,N-dimethylaminopyridine. The protected intermediate is then nitrated using a nitric acid/acetic oxide/acetic acid system and deprotected using a potassium carbonate-methanol system .

Analyse Des Réactions Chimiques

Types of Reactions: Isoidide mononitrate undergoes various chemical reactions, including nitration, reduction, and substitution. The compound can be nitrated to form isosorbide dinitrate, which can then be reduced to produce isosorbide mononitrate .

Common Reagents and Conditions: Common reagents used in the synthesis of isosorbide mononitrate include nitric acid, acetic oxide, and sodium borohydride. Reaction conditions often involve the use of catalysts such as platinum oxide or cobalt phthalocyanine .

Major Products: The major products formed from these reactions include isosorbide dinitrate and isosorbide mononitrate. The latter is the primary active compound used in medical applications .

Applications De Recherche Scientifique

Isoidide mononitrate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of nitration and reduction reactions. In biology and medicine, it is extensively researched for its vasodilating properties and its potential use in treating cardiovascular diseases . The compound is also studied for its effects on crystal morphology and its interactions with solvents, which can impact its physicochemical properties and industrial processing .

Mécanisme D'action

Isoidide mononitrate exerts its effects by releasing nitric oxide, a potent vasodilator. Nitric oxide activates guanylate cyclase in smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP). This, in turn, causes the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation . The compound primarily targets peripheral veins and arteries, reducing cardiac preload and, to a lesser extent, afterload .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to isoidide mononitrate include isosorbide dinitrate, isosorbide-2-mononitrate, and isomannide mononitrate . These compounds share similar vasodilating properties and are used in the treatment of cardiovascular conditions.

Uniqueness: this compound is unique due to its longer duration of action compared to other nitrates like nitroglycerin. This is attributed to its slower onset of absorption and metabolism, making it more suitable for long-term management of angina pectoris .

Propriétés

IUPAC Name |

(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) nitrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXYYJSYQOXTPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860175 |

Source

|

| Record name | 1,4:3,6-Dianhydro-2-O-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]urea](/img/structure/B12302807.png)

![3-(4-Methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12302836.png)

![1-ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate](/img/structure/B12302849.png)

![(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B12302874.png)

![1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]-](/img/structure/B12302879.png)

![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)

![(2R)-2-{[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-2-phenylacetic acid](/img/structure/B12302896.png)

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)